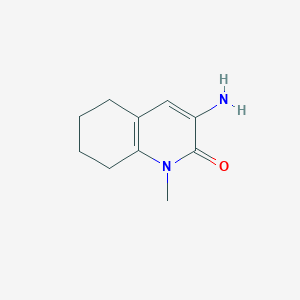

3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

CAS No.:

Cat. No.: VC15983788

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O |

|---|---|

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 3-amino-1-methyl-5,6,7,8-tetrahydroquinolin-2-one |

| Standard InChI | InChI=1S/C10H14N2O/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h6H,2-5,11H2,1H3 |

| Standard InChI Key | KOEGMQOBXONXJT-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(CCCC2)C=C(C1=O)N |

Introduction

3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is an organic compound belonging to the tetrahydroquinoline family, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This compound features a tetrahydroquinoline core with an amino group at the 3-position, a methyl group at the 1-position, and a carbonyl group at the 2-position.

Synthesis Methods

The synthesis of 3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors. For large-scale production, optimized laboratory synthesis methods are employed to maximize yield and purity while minimizing costs. Techniques such as continuous flow reactors may be utilized for efficient production.

Biological Activities

Research indicates that 3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one exhibits potential biological activities, including antimicrobial and anticancer properties. The compound's mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, which could modulate their activity and influence various biological pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one. Here is a comparison table highlighting key differences:

| Compound Name | Key Differences |

|---|---|

| 6-Aminoquinoline | Lacks the tetrahydro and methyl groups |

| 1-Methylquinolin-2(1H)-one | Lacks the amino group |

| 5,6,7,8-Tetrahydroquinolin-2(1H)-one | Lacks the amino and methyl groups |

| 5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one | Similar structure but different substitution pattern |

The uniqueness of 3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Applications in Medicinal Chemistry

3-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is of interest in medicinal chemistry due to its potential therapeutic applications. Studies on the interactions of this compound with biological targets are ongoing. It may interact with enzymes or receptors influencing biochemical pathways relevant to its therapeutic effects. Understanding these interactions is crucial for elucidating its potential as a drug candidate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume